Several benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated promising antimicrobial activity against various Gram-positive, Gram-negative, and fungal strains [, , , ].
This class of compounds has shown potential as anti-inflammatory agents. Researchers have investigated their efficacy in various models of inflammation [, , , ].
Some benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives have exhibited potential in lowering cholesterol and triglyceride levels, suggesting their potential as anti-hyperlipidemic agents [, ].
Research has explored the antiplatelet aggregation properties of specific pentacyclic benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives [].
A specific derivative, 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, has been identified as a highly selective inhibitor of SIRT2, a potential therapeutic target for various diseases, including Parkinson's disease [].
Research has shown that 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (BPOET) can activate hibernating ribosomes in bacterial persister cells, promoting their resuscitation. This finding holds significant potential for developing strategies to combat persistent bacterial infections [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8